2-(4-(methylsulfonyl)phenyl)-N-(4-phenylthiazol-2-yl)acetamide
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Overview
Description
2-(4-(methylsulfonyl)phenyl)-N-(4-phenylthiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a phenyl ring substituted with a methylsulfonyl group and an acetamide moiety linked to a phenylthiazole ring. Its unique structure lends itself to a variety of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(methylsulfonyl)phenyl)-N-(4-phenylthiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-(methylsulfonyl)phenylacetic acid, which is then converted to its corresponding acyl chloride using thionyl chloride. This intermediate is reacted with 4-phenylthiazol-2-amine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the laboratory-scale synthesis for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(methylsulfonyl)phenyl)-N-(4-phenylthiazol-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler phenylacetamide derivative.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Phenylacetamide derivatives.
Substitution: Halogenated or alkylated phenylacetamide derivatives.
Scientific Research Applications
2-(4-(methylsulfonyl)phenyl)-N-(4-phenylthiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-(methylsulfonyl)phenyl)-N-(4-phenylthiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(4-(methylsulfonyl)phenyl)-N-(4-phenylthiazol-2-yl)acetamide: shares structural similarities with other thiazole derivatives and sulfonyl-containing compounds.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds also feature a thiazole ring and have been studied for their biological activities.
Hydrazinobenzothiazole derivatives: These compounds are known for their corrosion inhibition properties and have been investigated for their electrochemical behavior.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-25(22,23)15-9-7-13(8-10-15)11-17(21)20-18-19-16(12-24-18)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFOPSHDBQNTBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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